molecular formula C19H18N2O3S B2507770 3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile CAS No. 2034335-05-0

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile

Cat. No. B2507770
CAS RN: 2034335-05-0
M. Wt: 354.42
InChI Key: LWDLRHQMTTXRCU-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile, also known as DTBC, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. DTBC belongs to the thiazepane family of compounds and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Biosynthesis of Alkaloids

Research into the biosynthesis of cyclopenin and cyclopenol alkaloids from Penicillium cyclopium Westling explores the origins of complex molecules, including those with benzonitrile components. This study elucidates the pathways from basic amino acids to intricate alkaloid structures, highlighting the potential of "3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile" in biosynthetic research and its role in understanding natural product synthesis (Nover & Luckner, 1969).

Cycloaddition Reactions

The study of 1,3-dipolar cycloaddition reactions involving benzonitrile and thiazoline compounds investigates the reactivity and potential for creating novel cyclic compounds. This research underscores the synthetic utility of benzonitrile derivatives in constructing heterocyclic structures, suggesting applications for "3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile" in synthetic organic chemistry and materials science (Obrecht et al., 1982).

Oxidative Cyclizations

The oxidative cyclization of oxopropanenitriles presents a method for synthesizing dihydrofuran-carbonitriles, demonstrating the reactivity of carbonitrile groups in complex organic transformations. This work could inform the development of synthetic methodologies involving "3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile" for the creation of novel organic compounds with potential pharmaceutical applications (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Intramolecular Charge Transfer

Investigations into the photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveal the impact of substituents on the electronic properties of complex molecules. Such studies provide insight into the electronic and photophysical behavior of benzonitrile derivatives, suggesting potential applications in designing organic electronic materials and photodynamic therapy agents (Yang et al., 2004).

Magnetic Composite Materials

The development of magnetic composites based on phthalonitrile polymers and chemically bonded iron carbonyl particles highlights the intersection of organic synthesis and materials science. This research points to the utility of benzonitrile derivatives in creating advanced materials with tailored magnetic properties, indicating potential applications in electronics, data storage, and sensor technology (Jia et al., 2011).

properties

IUPAC Name

3-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c20-14-15-5-4-8-17(13-15)19(22)21-10-9-18(25(23,24)12-11-21)16-6-2-1-3-7-16/h1-8,13,18H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDLRHQMTTXRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)benzonitrile

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